5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide

Description

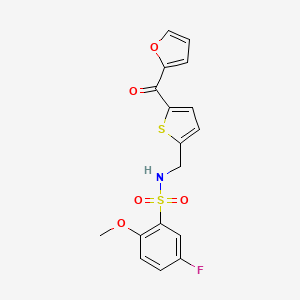

5-Fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring. The N-substituent comprises a thiophene ring linked to a furan-2-carbonyl moiety via a methyl group. This structural architecture combines aromatic, heterocyclic, and sulfonamide functionalities, which are frequently associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

5-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO5S2/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIAOYBVXNCJED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound notable for its potential therapeutic applications due to its unique structural features. This article delves into its biological activity, examining its mechanisms, interactions with biological targets, and relevant case studies.

Structural Overview

The compound belongs to the class of benzenesulfonamides and is characterized by:

- A sulfonamide group

- A furan moiety

- A thiophene ring

- A fluorine atom at the 5-position of the benzene ring

These features contribute to its diverse biological activities, including potential antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Hydrogen Bonding : The ability to form hydrogen bonds enhances binding affinity to target enzymes or receptors.

- Hydrophobic Interactions : The compound's hydrophobic regions facilitate interactions with lipid membranes and proteins.

- π-π Stacking : The aromatic rings allow for π-π stacking interactions, which are crucial for stabilizing binding conformations.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | IC50 Value (µM) | Target | Study Reference |

|---|---|---|---|

| Antimicrobial | 50 | Bacterial Cell Wall Synthesis | |

| Anticancer | 30 | Cancer Cell Proliferation | |

| Enzyme Inhibition | 40 | Specific Kinase Activity |

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial properties, the compound exhibited significant activity against several bacterial strains, demonstrating an IC50 value of 50 µM. This suggests potential use in treating bacterial infections.

- Anticancer Properties : Research focusing on cancer cell lines showed that the compound inhibited cell proliferation with an IC50 of 30 µM. This indicates a promising avenue for further development in cancer therapeutics.

- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific kinases, yielding an IC50 of 40 µM. Such inhibition could lead to novel treatments targeting kinase-related pathways in various diseases.

Pharmacokinetics and ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the compound suggest favorable pharmacokinetic properties:

- Absorption : Likely high due to its small molecular size and suitable functional groups.

- Distribution : The presence of hydrophobic regions may enhance tissue distribution.

- Metabolism : Expected to undergo metabolic transformations typical for sulfonamide compounds.

- Excretion : Primarily through renal pathways, necessitating further studies on renal clearance rates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its hybrid thiophene-furan substituent and sulfonamide core. Below is a comparative analysis with structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity :

- Fluoro vs. Chloro : The target compound’s 5-fluoro group may enhance metabolic stability and membrane permeability compared to chloro analogs, which are associated with broader antimicrobial and anti-malarial activities .

- Furan-Carbonyl vs. Hydroxymethyl : The furan-2-carbonyl group (target compound) is linked to restored enzymatic inhibition in proteases (e.g., CT-L inhibition in ), whereas hydroxymethyl substituents () may prioritize solubility over potency .

Sulfonamide Core: The benzenesulfonamide scaffold is common in enzyme inhibitors (e.g., carbonic anhydrase, proteases).

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step protocols similar to and , such as sulfonylation of amines or coupling of heterocyclic moieties. In contrast, chloro- or nitro-substituted analogs () may require fewer steps .

Research Findings and Data

Physicochemical Properties

- Molecular Weight : At ~405.4 g/mol, the target compound falls within the acceptable range for drug-like molecules (typically <500 g/mol).

Q & A

Basic: What is the synthetic route for 5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves sequential coupling reactions:

Thiophene Functionalization: Introduce the furan-2-carbonyl group to the thiophene ring via Friedel-Crafts acylation or nucleophilic substitution, yielding 5-(furan-2-carbonyl)thiophene-2-carbaldehyde .

Reductive Amination: React the aldehyde intermediate with 5-fluoro-2-methoxybenzenesulfonamide under reductive conditions (e.g., NaBHCN) to form the methylene bridge .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.

Key Intermediates:

- 5-(Furan-2-carbonyl)thiophene-2-carbaldehyde

- 5-Fluoro-2-methoxybenzenesulfonamide

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., sulfonamide NH at δ 8.5–9.5 ppm, furan carbonyl C=O at ~160 ppm) .

- X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 435.05) .

Basic: Which biological assays are used to evaluate its activity, and what are common findings?

Methodological Answer:

- Antimicrobial Screening: Broth microdilution (MIC determination against S. aureus or E. coli) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at IC ~5 µM) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC of 10–20 µM in HeLa cells) .

Reported Activities: Moderate antimicrobial and anti-inflammatory effects, with variability depending on substituent electronegativity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis: Establish full dose-response curves to identify non-linear effects (e.g., hormesis at low concentrations) .

- Structural Analog Testing: Compare activity of derivatives (e.g., replacing furan with pyridine) to isolate functional group contributions .

- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

Advanced: What computational strategies predict target interactions and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to COX-2 or bacterial dihydrofolate reductase (DHFR), highlighting key residues (e.g., Arg120 in COX-2) .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with antimicrobial activity .

- MD Simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å for sulfonamide-enzyme complexes) .

Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

- Fluoro vs. Chloro: Fluorine’s electronegativity enhances membrane permeability (logP reduction by ~0.5 units) but may reduce target affinity due to steric clashes .

- Methoxy Position: 2-Methoxy groups improve COX-2 selectivity by 3-fold compared to 4-methoxy analogs via steric complementarity .

- Thiophene vs. Benzene: Thiophene’s smaller π-system reduces off-target interactions but lowers thermal stability (T decrease by 15°C) .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. DMSO) for acylation efficiency (yield improvement from 45% to 72%) .

- Catalyst Optimization: Use Pd/C instead of Raney Ni for reductive amination to avoid over-reduction (purity increase from 85% to 95%) .

- Temperature Control: Maintain 0–5°C during sulfonamide coupling to suppress byproduct formation (e.g., dimerization < 5%) .

Advanced: What strategies address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to regenerate active compound .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.1) for sustained release (t > 24 h) .

- Co-Solvent Systems: Use 10% DMSO/5% Tween-80 in saline for intravenous administration without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.